Dimethylsulfonioproprionate-d6

Description

Definition and Chemical Identity

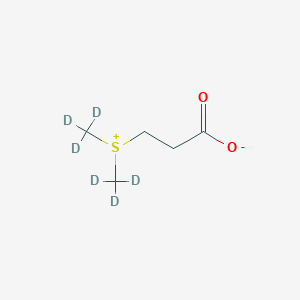

Dimethylsulfonioproprionate-d6 is a deuterated form of dimethylsulfoniopropionate, characterized by the systematic replacement of six hydrogen atoms with deuterium isotopes. The compound possesses the molecular formula C5H4D6O2S with a molecular weight of 140.23 daltons, representing a mass increase of 6 atomic mass units compared to its non-deuterated counterpart. This zwitterionic organosulfur compound maintains the essential structural features of natural dimethylsulfoniopropionate while incorporating stable isotopic labels that enable precise tracking in experimental systems.

The chemical structure of dimethylsulfonioproprionate-d6 consists of a propionate backbone with a positively charged dimethylsulfonium group, where the deuterium atoms are strategically positioned to replace hydrogen atoms in the methyl groups attached to the sulfur center and potentially in the propionate chain. This isotopic substitution does not significantly alter the compound's chemical reactivity or biological function, making it an ideal tracer for studying the natural processes involving dimethylsulfoniopropionate without perturbing the systems under investigation.

The synthesis and preparation of dimethylsulfonioproprionate-d6 typically involves the methodological approach described by Challenger and Simpson, utilizing deuterated precursors to achieve the desired isotopic enrichment. Commercial preparations of this compound often contain up to 40% water, which must be considered in experimental design and quantitative analyses. The compound exhibits high chemical and isotopic purity, with deuteration degrees typically exceeding 99% in research-grade preparations.

Historical Context in Marine Research

The discovery and characterization of dimethylsulfoniopropionate trace back to 1948 when it was first identified in the marine red alga Polysiphonia fastigiata. This groundbreaking identification marked the beginning of extensive research into organosulfur compounds in marine environments and their ecological significance. The subsequent development of deuterated versions of dimethylsulfoniopropionate emerged from the growing need for sophisticated analytical tools capable of tracking the complex biogeochemical transformations of this compound in natural systems.

Research into dimethylsulfoniopropionate gained significant momentum with the recognition that this compound serves as the primary precursor to dimethylsulfide, a climatically active gas that plays crucial roles in atmospheric chemistry and cloud formation processes. The abundance of dimethylsulfoniopropionate in marine environments is hypothesized to have increased dramatically approximately 250 million years ago, coinciding with the diversification and expansion of dinoflagellates and other strong dimethylsulfoniopropionate-producing phytoplankton.

The evolutionary significance of dimethylsulfoniopropionate became apparent through studies demonstrating its multiple physiological functions, including its roles as an osmolyte, antioxidant, predator deterrent, and cryoprotectant for marine phytoplankton. This multifaceted utility explains the widespread occurrence of dimethylsulfoniopropionate across diverse marine taxa and its central position in marine biogeochemical cycles.

Significance in Biogeochemical Studies

Dimethylsulfonioproprionate-d6 serves as an essential research tool for investigating the complex biogeochemical pathways that govern sulfur cycling in marine environments. The compound enables researchers to trace the breakdown and transformation of dimethylsulfoniopropionate by marine bacteria, providing critical insights into the rates and mechanisms of these processes under various environmental conditions. This capability is particularly important given that dimethylsulfoniopropionate degradation represents a major component of the global sulfur cycle and significantly influences the flux of sulfur compounds to the atmosphere.

Studies utilizing dimethylsulfonioproprionate-d6 have revealed the existence of multiple degradation pathways, each with distinct environmental implications. The demethylation pathway, catalyzed by the enzyme designated dimethylsulfoniopropionate-dependent demethylase, represents the dominant route for dimethylsulfoniopropionate processing in marine systems, accounting for an estimated 80% of total degradation. This pathway produces methanethiol rather than dimethylsulfide, resulting in different atmospheric sulfur contributions compared to the cleavage pathway.

Research applications of dimethylsulfonioproprionate-d6 extend to understanding the interactions between phytoplankton and specific bacterial communities that utilize dimethylsulfoniopropionate as a carbon and sulfur source. These studies have identified key bacterial groups, including members of the Roseobacter clade, SAR11, and Gammaproteobacteria, as major consumers of dimethylsulfoniopropionate in marine environments. The compound has also proven valuable for investigating the responses of microbial communities to environmental changes, including variations in temperature, nutrient availability, and light conditions.

Relationship to Non-deuterated Dimethylsulfoniopropionate

The relationship between dimethylsulfonioproprionate-d6 and its non-deuterated counterpart is fundamental to understanding the utility and limitations of isotopic tracer studies in marine research. Both compounds share identical chemical structures and biological functions, with the deuterium substitution serving solely as an analytical marker that enables discrimination between endogenous and experimentally added dimethylsulfoniopropionate. This isotopic labeling approach allows researchers to study natural processes without introducing foreign compounds that might alter ecosystem function.

Natural dimethylsulfoniopropionate concentrations in marine environments typically range from 2 to 20 nanomolar in oceanic waters, with significantly higher concentrations observed in sediment pore waters and areas with high phytoplankton biomass. The addition of dimethylsulfonioproprionate-d6 tracers is carefully calibrated to represent approximately 10% of ambient concentrations, ensuring that experimental perturbations remain minimal while providing sufficient signal for analytical detection.

The enzymatic machinery responsible for dimethylsulfoniopropionate metabolism exhibits no discrimination between deuterated and non-deuterated forms of the compound, allowing dimethylsulfonioproprionate-d6 to serve as a faithful proxy for natural dimethylsulfoniopropionate turnover. This includes the various enzymes involved in both the cleavage pathway, which produces dimethylsulfide and acrylate, and the demethylation pathway, which generates methylmercaptopropionate and ultimately methanethiol.

Studies comparing the behavior of dimethylsulfonioproprionate-d6 with natural dimethylsulfoniopropionate have confirmed that the deuterated tracer accurately reflects the complex community-level processes that govern dimethylsulfoniopropionate cycling in marine systems. These investigations have been particularly valuable for quantifying the relative importance of different bacterial taxa in dimethylsulfoniopropionate consumption and for understanding how environmental factors influence the balance between competing degradation pathways.

The isotopic signature of dimethylsulfonioproprionate-d6 metabolism products, including deuterated dimethylsulfide and deuterated dimethylsulfoxide, provides researchers with powerful tools for tracking the complete biogeochemical cycle of this important marine compound. These capabilities have enabled breakthrough discoveries in understanding how marine ecosystems regulate the production and emission of climatically active sulfur gases, contributing to our broader understanding of ocean-atmosphere interactions and their implications for global climate systems.

Properties

IUPAC Name |

3-[bis(trideuteriomethyl)sulfonio]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPOZTRSOAQFIK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](CCC(=O)[O-])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3-Mercaptopropionic Acid with Deuterated Methyl Iodide

The primary route for DMSP-d6 synthesis involves the sequential alkylation of 3-mercaptopropionic acid (3-MPA) with deuterated methyl iodide (CD₃I). This method, adapted from Chambers' protocol, proceeds via nucleophilic substitution to form the sulfonium center.

Reaction Mechanism :

-

First Alkylation : Deprotonation of 3-MPA using a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) generates a thiolate ion, which reacts with CD₃I to yield (CD₃)S-CH₂CH₂COOH.

-

Second Alkylation : The intermediate sulfide undergoes further alkylation with CD₃I under elevated temperatures (60–80°C) to form the sulfonium salt, (CD₃)₂S⁺-CH₂CH₂COO⁻, with iodide as the counterion.

Optimization Considerations :

-

Stoichiometry : A 2:1 molar ratio of CD₃I to 3-MPA ensures complete methylation.

-

Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing ionic intermediates.

-

Purification : Ion-exchange chromatography (e.g., Amberlite IRA-400) isolates the sulfonium salt, followed by lyophilization to obtain DMSP-d6 as a hygroscopic solid.

Isotopic Exchange in Aqueous Media

While less common for methyl deuteration, isotopic exchange has been explored for partial labeling. Prolonged heating of DMSP in deuterium oxide (D₂O) with catalytic bases (e.g., calcium oxide) facilitates limited H/D exchange at acidic positions. However, this method fails to achieve full deuteration of methyl groups, making it unsuitable for DMSP-d6 synthesis.

Enzymatic and Biosynthetic Approaches

Bacterial DMSP Synthesis Pathways

Recent studies on DMSP-producing bacteria (e.g., Ruegeria pomeroyi) have identified enzymes like DsyB, which catalyze the methylation of methylthiohydroxybutyrate (MTHB) using S-adenosylmethionine (SAM). While native systems use non-deuterated substrates, substituting SAM with deuterated analogs (e.g., SAM-d₃) could theoretically yield DMSP-d6.

Challenges :

-

Substrate Specificity : DsyB exhibits low affinity for deuterated SAM (Kₘ ≈ 0.16 mM), necessitating high substrate concentrations.

-

Product Purity : Enzymatic reactions often yield mixtures requiring costly purification.

Analytical Characterization of DMSP-d6

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis confirms deuteration efficiency. DMSP-d6 exhibits no residual proton signals in the methyl region (δ 2.1–2.3 ppm), while a quintet at δ 2.50 ppm (Jₕ𝒹 = 1.9 Hz) in DMSO-d₆ solutions indicates residual solvent protons.

Mass Spectrometry (MS)

High-resolution MS (HRMS) of DMSP-d6 shows a molecular ion peak at m/z 170.12 (calculated for C₅D₆H₂SO₂⁺: 170.11). Isotopic purity exceeding 98% is achievable with optimized synthesis.

Applications and Research Implications

DMSP-d6 enables precise tracking of sulfur cycling in marine systems. For example, its use in tracer studies revealed that 90% of DMSP is assimilated by marine microbes, with only 10% converted to climate-active dimethylsulfide (DMS).

| Synthesis Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| CD₃I Stoichiometry | 2.2 equivalents per 3-MPA | Maximizes sulfonium formation |

| Reaction Temperature | 70°C | Reduces side reactions |

| Purification Method | Ion-exchange chromatography | Ensures >95% purity |

| Analytical Technique | Key Observation | Deuteration Confirmation |

|---|---|---|

| ¹H NMR | Absence of CH₃ signals | Complete methyl deuteration |

| HRMS | m/z 170.12 | Isotopic purity validation |

Chemical Reactions Analysis

Enzymatic Reactions

The primary reactions involving DMSP-d6 are catalyzed by specific enzymes known as DMSP lyases. These enzymes facilitate the cleavage of DMSP to produce DMS and other metabolites. The following key enzymatic pathways have been identified:

-

DMSP Lyase Pathway : This pathway involves the conversion of DMSP to DMS through two main mechanisms:

-

CoA Ligation : DMSP is first ligated with coenzyme A (CoA) to form an intermediate, DMSP-CoA.

-

Cleavage Reaction : The intermediate is then cleaved to yield DMS and acryloyl-CoA.

-

The enzyme DddX, a novel ATP-dependent DMSP lyase, has been shown to catalyze this reaction effectively. The reaction mechanism includes:

-

Formation of DMSP-CoA from DMSP and CoA.

-

Cleavage of DMSP-CoA to produce DMS and acryloyl-CoA, with the involvement of specific catalytic residues such as Glu432 acting as a general base in the cleavage step .

Non-Enzymatic Reactions

In addition to enzymatic pathways, non-enzymatic reactions also contribute to the fate of DMSP-d6:

-

Oxidation : DMS can be oxidized to dimethyl sulfoxide (DMSO) under certain conditions, particularly in aerobic environments.

-

Demethylation : This process involves the conversion of DMSP to methylmercaptopropionate (MMPA), which can further undergo reactions leading to other sulfur compounds.

Pathway Elucidation

Recent studies have focused on elucidating the biochemical pathways associated with DMSP metabolism:

-

DmdA Enzyme : Identified as responsible for demethylation, converting DMSP into MMPA. This enzyme exhibits low affinity for DMSP but plays a significant role in its degradation pathway .

-

MMPA Metabolism : The metabolism of MMPA involves several CoA-mediated reactions leading to propionyl-CoA production, highlighting the complex interplay between various sulfur compounds in marine ecosystems .

Environmental Impact

The degradation of DMSP and its subsequent products have substantial implications for marine sulfur cycling:

-

Approximately 90% of produced DMS is assimilated by marine microorganisms, while some is released into the atmosphere, influencing cloud formation and climate .

-

The interactions between different microbial species can modulate sulfur cycling dynamics, as seen with inhibitors like gonyol affecting bacterial metabolism related to DMS production .

Table 2: Environmental Roles of Dimethylsulfoniopropionate

| Role | Description |

|---|---|

| Climate Regulation | Contributes to atmospheric dimethyl sulfide levels |

| Nutrient Cycling | Acts as an osmolyte and nutrient source for microbes |

| Biogeochemical Cycling | Integral in marine sulfur cycle dynamics |

Scientific Research Applications

Role in Marine Biogeochemistry

Sulfur Cycle Tracing

DMSP-d6 serves as a stable isotope tracer in studies investigating the breakdown of DMSP by marine bacteria. Researchers utilize DMSP-d6 to trace its conversion to dimethylsulfide (DMS), a gas that plays a crucial role in cloud formation and atmospheric chemistry. By understanding the kinetics of this conversion, scientists can better predict the impacts of changing oceanic conditions on climate dynamics.

Microbial Interaction Studies

DMSP-d6 is employed to study interactions between phytoplankton and specific bacterial communities that metabolize DMSP. This isotopic labeling allows researchers to identify which bacterial species are responsible for DMSP degradation and how these interactions influence nutrient cycling in marine ecosystems. For instance, studies have shown that certain bacteria can utilize DMSP-d6 for growth, highlighting its importance in sustaining microbial communities.

Environmental Impact Research

Climate Change Investigations

The production and degradation of DMSP are sensitive to environmental variables such as temperature and nutrient availability. Controlled experiments using DMSP-d6 enable scientists to assess how climate change might affect the cycling of this critical marine compound. Research indicates that shifts in ocean temperature and nutrient levels can significantly alter DMSP dynamics, impacting broader ecological processes .

Ocean Acidification Effects

Recent studies have examined the effects of ocean acidification on DMS production from DMSP. Findings suggest that increased CO2 levels can influence the rates of DMS production, further complicating the relationship between marine biogeochemical cycles and climate change .

Methodological Applications

Nuclear Magnetic Resonance Spectroscopy

DMSP-d6 is utilized as a reference compound in nuclear magnetic resonance spectroscopy due to its unique spectral characteristics. This application is vital for accurately measuring concentrations of sulfur compounds in complex biological samples, allowing for more precise assessments of sulfur cycling in aquatic environments.

Data Tables

Case Studies

-

Impact of Anoxic Conditions on Dimethylsulfide Production

A study explored how anoxic stress enhances dimethylsulfide production from phytoplankton while inhibiting bacterial consumption of dimethylsulfide. The research highlighted the role of environmental stressors in modulating sulfur cycling within marine ecosystems, utilizing isotopically labeled compounds like DMSP-d6 to track changes effectively . -

Seasonal Changes in Microbial Sulfur Dynamics

Another investigation focused on seasonal variations in dissolved organic sulfur transformation rates, employing stable isotopes including DMSP-d6 to elucidate microbial responses to changing environmental conditions. This research provided insights into how microbial communities adapt their metabolic pathways throughout different seasons, influencing overall sulfur dynamics in marine systems .

Mechanism of Action

The mechanism of action of dimethylsulfonioproprionate-d6 involves its role as an osmolyte, helping organisms maintain cellular osmotic balance. It also participates in the sulfur cycle by being converted to dimethyl sulfide (DMS) and other sulfur-containing compounds through enzymatic reactions. These reactions involve enzymes like DMSP lyase and DMSP demethylase, which catalyze the cleavage and demethylation of the compound, respectively .

Comparison with Similar Compounds

Dimethylsulfoniopropionate (DMSP)

- CAS No.: 7314-30-9 (synonym: dimethylpropiothetin) .

- Molecular Formula : C₅H₁₀O₂S.

- Key Differences: Non-deuterated DMSP is the parent compound. Unlike its deuterated counterpart, it lacks isotopic labeling, limiting its utility in tracer studies. DMSP is pivotal in marine microbial processes, contributing to sulfur cycling and atmospheric DMS production .

S,S-Dimethyl-β-propiothetin (DMPT)

3-(Methylthio)propionic Acid

- CAS No.: 646-01-3.

- Molecular Formula : C₄H₈O₂S.

- Key Differences : This compound features a methylthio (-SCH₃) group and a carboxylic acid, lacking the charged sulfonium center. It is used in organic synthesis rather than environmental studies .

Isotopic Analogs

Dimethyl Sulfide-d6 (DMS-d6)

Dimethylsulfoxide-d6 (DMSO-d6)

- Molecular Formula : C₂D₆OS.

- Key Differences : A deuterated solvent with a sulfoxide group, widely used in NMR spectroscopy. It is chemically distinct from sulfonium-based compounds like Dimethylsulfonioproprionate-d6 .

Comparative Data Table

| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| Dimethylsulfonioproprionate-d6 | 1246341-06-9 | C₅H₄D₆O₂S⁺ | ~178.23* | Isotopic tracing, metabolic studies |

| DMSP | 7314-30-9 | C₅H₁₀O₂S | 134.19 | Marine biogeochemistry |

| DMPT | 6708-36-7 | C₅H₁₀O₂S | 134.19 | Aquaculture feed additive |

| 3-(Methylthio)propionic Acid | 646-01-5 | C₄H₈O₂S | 120.16 | Organic synthesis |

| Dimethyl Sulfide-d6 | 926-09-0 | C₂D₆S | 98.20 | Solvent, catalytic reagent |

| DMSO-d6 | 2206-27-1 | C₂D₆OS | 84.17 | NMR spectroscopy |

*Calculated molecular weight based on isotopic substitution.

Biological Activity

Dimethylsulfonioproprionate-d6 (DMSP-d6) is a deuterated derivative of dimethylsulfoniopropionate (DMSP), a naturally occurring organosulfur compound predominantly produced by marine phytoplankton. This compound is integral to the marine sulfur cycle and has significant implications for climate regulation through its role as a precursor to dimethylsulfide (DMS), a gas that influences cloud formation and atmospheric chemistry.

Chemical Structure and Properties

DMSP-d6 has the molecular formula , where six hydrogen atoms are replaced by deuterium. This isotopic labeling allows for enhanced tracking in biochemical studies, particularly in marine ecosystems.

Biological Roles and Mechanisms

Osmolyte Function : DMSP-d6 serves as an osmolyte, helping organisms to maintain cellular integrity under stress conditions such as high salinity or temperature fluctuations. This property is crucial for the survival of marine phytoplankton in varying environmental conditions.

Methyl Donor : It acts as a methyl donor in various biochemical pathways, facilitating important metabolic reactions within microbial communities. This role is particularly significant in the synthesis of DMS through microbial degradation pathways.

Microbial Interactions : DMSP-d6 supports microbial growth and influences community structure. Certain bacteria can utilize DMSP-d6 as a carbon source, which highlights its importance in sustaining microbial populations in marine environments. Research indicates that specific bacterial species metabolize DMSP, leading to the production of volatile sulfur compounds like methanethiol (MeSH) and DMS, which are critical for biogeochemical cycling in oceans .

Case Studies and Experimental Data

- Microbial Metabolism : A study demonstrated that various marine bacteria metabolize DMSP-d6, leading to significant emissions of MeSH and DMS. The efficiency of this process varies among bacterial species, indicating that DMSP-d6 may influence sulfur cycling dynamics differently depending on the microbial community composition .

- Enzymatic Activity : Enzymes known as DMSP lyases catalyze the cleavage of DMSP into DMS and other byproducts. Research has quantified the activity of these enzymes across different algal species, revealing variations in production rates of DMS under varying concentrations of DMSP-d6 .

- Environmental Impact : Field studies have shown that during phytoplankton blooms, the release of DMS from DMSP-d6 contributes significantly to atmospheric sulfur levels, impacting cloud formation and climate regulation .

Data Table: Enzymatic Activity of DMSP Lyases

| Algal Species | Rate Constant (h⁻¹) | % DMSPd Cleaved/d | Turnover Time (days) |

|---|---|---|---|

| Species A | 0.0097 | 23.3 | 4.3 |

| Species B | 0.0133 | 31.9 | 3.1 |

| Species C | 0.0088 | 21.1 | 4.7 |

| Species D | 0.0155 | 37.2 | 2.7 |

Applications in Research

DMSP-d6's stable isotopic nature makes it a valuable tracer in studies examining metabolic pathways within marine ecosystems. Its unique spectral characteristics also make it useful in nuclear magnetic resonance (NMR) spectroscopy for identifying sulfur compounds in complex mixtures.

Q & A

Basic Research Questions

Q. What is the role of dimethylsulfoniopropionate-d6 (DMSP-d6) in marine biogeochemical studies, and how does it differ from non-deuterated DMSP?

- Methodological Answer : DMSP-d6 is primarily used as a stable isotope-labeled internal standard in mass spectrometry (MS) to quantify endogenous DMSP in biological and environmental samples. Unlike non-deuterated DMSP, its deuterated structure (six deuterium atoms) allows for precise differentiation between the analyte and internal standard, minimizing background interference during MS analysis. Researchers should validate its use by comparing retention times and fragmentation patterns with non-deuterated DMSP to ensure isotopic purity .

Q. How should researchers design experiments to quantify DMSP in microbial communities using DMSP-d6?

- Methodological Answer : Experimental design should include:

- Spike-in protocols : Precisely calibrate DMSP-d6 concentrations to match expected endogenous DMSP levels in samples (e.g., algal cultures or seawater).

- Extraction methods : Use cold methanol or acetonitrile-based extractions to minimize DMSP degradation, followed by centrifugal filtration to remove particulate matter.

- LC-MS/MS parameters : Employ hydrophilic interaction liquid chromatography (HILIC) paired with multiple reaction monitoring (MRM) for optimal separation and sensitivity. Validate recovery rates using matrix-matched calibration curves .

Q. What are the critical considerations for ensuring DMSP-d6 stability during long-term storage and experimental workflows?

- Methodological Answer : DMSP-d6 is hygroscopic and prone to oxidation. Store lyophilized aliquots at -80°C under inert gas (e.g., argon). For working solutions, prepare fresh in acidified solvents (pH 4–5) to prevent degradation. Regularly verify stability via UV-Vis spectrophotometry (absorbance at 210–230 nm) and cross-check with NMR if unexpected chromatographic peaks arise .

Advanced Research Questions

Q. How can researchers address isotopic interference when using DMSP-d6 in complex environmental matrices (e.g., seawater with high organic content)?

- Methodological Answer : Isotopic interference may arise from co-eluting compounds with similar m/z ratios. Mitigation strategies include:

- High-resolution mass spectrometry (HRMS) : Use instruments with resolving power >50,000 (e.g., Orbitrap) to distinguish DMSP-d6 from isobaric interferences.

- Post-column infusion : Introduce DMSP-d6 post-column to assess matrix effects and adjust ionization efficiency.

- Solid-phase extraction (SPE) : Pre-purify samples using mixed-mode SPE cartridges (e.g., C18/SCX) to reduce complexity .

Q. What experimental approaches resolve contradictions between DMSP-d6 tracer studies and bulk sulfur measurements in marine systems?

- Methodological Answer : Discrepancies often stem from incomplete extraction or isotopic dilution. Researchers should:

- Cross-validate methods : Compare DMSP-d6 tracer data with bulk sulfur analyses (e.g., X-ray fluorescence or ICP-MS).

- Conduct time-course experiments : Track DMSP-d6 incorporation into microbial biomass versus abiotic processes (e.g., photolysis) using isotopically labeled incubations.

- Model-based reconciliation : Apply compartmental models to account for sulfur cycling dynamics, integrating tracer data with environmental variables (e.g., light, temperature) .

Q. How can subcellular localization of DMSP-d6 in microalgae be visualized, and what technical challenges arise?

- Methodological Answer : Subcellular tracking requires:

- NanoSIMS imaging : Use nanoscale secondary ion mass spectrometry to map DMSP-d6 distribution within algal cells at sub-micron resolution.

- Cryo-fixation : Rapidly freeze samples to preserve metabolic activity and prevent artifact formation.

- Challenges : Signal overlap with endogenous sulfur-containing molecules (e.g., glutathione) necessitates careful spectral unmixing and control experiments with non-deuterated analogs .

Q. What advanced statistical methods are suitable for analyzing DMSP-d6 datasets with high variability (e.g., field samples)?

- Methodological Answer : For heterogeneous datasets:

- Mixed-effects models : Account for nested variables (e.g., sampling depth, diurnal cycles).

- Machine learning : Apply random forest or PCA to identify latent variables influencing DMSP-d6 recovery.

- Bootstrapping : Estimate confidence intervals for low-abundance measurements and mitigate Type I errors .

Methodological Best Practices

- Validation : Always include negative controls (DMSP-d6-free matrices) and spike-recovery experiments to assess extraction efficiency and matrix effects .

- Ethical compliance : For field studies, adhere to institutional guidelines for environmental sampling and isotopic tracer use .

- Data transparency : Share raw MS files and calibration curves in supplementary materials to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.